Lipophilicity Shift from Branched Tail
The presence of the branched 4-methylpentan-2-yl group on the secondary amine of [3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine introduces substantial steric bulk and calculated lipophilicity compared to the simpler primary amine analog, 1-(3-aminopropyl)imidazole. The predicted LogP (cLogP) for the target compound is estimated to be significantly higher due to the additional carbon atoms and the branched structure. For reference, the primary amine analog N-(3-aminopropyl)imidazole has a reported LogP of 0.9322 , while a cyclohex-3-enylmethyl analog shows a measured LogP of 2.61 . The target compound's cLogP is expected to fall between these values, representing a quantifiable shift in lipophilicity that directly impacts its suitability for central nervous system (CNS) drug discovery programs, where an optimal LogP range of 2–3.5 is often targeted for blood-brain barrier penetration [1].
| Evidence Dimension | Lipophilicity Difference (Predicted cLogP Shift Due to Structural Changes) |
|---|---|
| Target Compound Data | Estimated cLogP: ~2.5 (Class-level inference based on structural similarity to cyclohex-3-enylmethyl analog with reported LogP of 2.61) |
| Comparator Or Baseline | N-(3-Aminopropyl)imidazole (CAS 5036-48-6): LogP = 0.9322 |
| Quantified Difference | Estimated ΔLogP ≈ +1.6 to +2.0 |
| Conditions | cLogP prediction models; comparison of a secondary amine with a bulky branched tail vs. a primary amine analog |
Why This Matters
This quantitatively higher lipophilicity makes [3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine a more suitable candidate than the shorter primary amine for applications requiring improved membrane permeability, such as the design of CNS-active drug candidates.
- [1] Ntie-Kang, F. et al. (2013). Physicochemical and Pharmacokinetic Profiles of Drugs: A Review of In Silico Methods. (Review of optimal LogP for CNS drugs). View Source
